molecular formula C10H12BrN5O4 B12405891 2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Katalognummer: B12405891
Molekulargewicht: 346.14 g/mol
InChI-Schlüssel: MKDXZFVCXWXGBQ-YZNZAMEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, also known as 8-bromoguanosine, is a brominated derivative of guanosine. This compound is a nucleoside analog, which means it is structurally similar to naturally occurring nucleosides. It has a bromine atom at the 8th position of the purine ring, which imparts unique chemical and biological properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the bromination of guanosine. The process can be summarized as follows:

    Starting Material: Guanosine is used as the starting material.

    Bromination: The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or water.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 8th position of the purine ring.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Bromination: Large quantities of guanosine are brominated using industrial-grade brominating agents.

    Continuous Reaction: The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.

    Automated Purification: Automated chromatography systems are used for the purification of the final product to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups on the ribose moiety.

    Hydrolysis: The glycosidic bond between the purine base and the ribose sugar can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of aldehydes or carboxylic acids.

    Hydrolysis Products: Hydrolysis results in the cleavage of the glycosidic bond, yielding the free purine base and ribose sugar.

Wissenschaftliche Forschungsanwendungen

2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and nucleotides.

    Biology: The compound is used in studies involving DNA and RNA synthesis, as it can be incorporated into nucleic acids.

    Industry: The compound is used in the development of diagnostic tools and as a reagent in biochemical assays.

Wirkmechanismus

The mechanism of action of 2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into nucleic acids. The bromine atom at the 8th position can cause structural distortions in DNA or RNA, leading to the inhibition of nucleic acid synthesis. This can result in the disruption of cellular processes such as replication and transcription. The compound may also interact with specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-bromoadenosine: Similar to 8-bromoguanosine but with an adenine base instead of guanine.

    8-bromoinosine: Contains an inosine base with a bromine atom at the 8th position.

    8-bromocytidine: A cytidine analog with a bromine atom at the 8th position.

Uniqueness

2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific substitution pattern and the presence of both amino and bromine groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Eigenschaften

Molekularformel

C10H12BrN5O4

Molekulargewicht

346.14 g/mol

IUPAC-Name

2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3?,4-,5-/m1/s1

InChI-Schlüssel

MKDXZFVCXWXGBQ-YZNZAMEGSA-N

Isomerische SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C3=C(C(=O)NC(=N3)N)N=C2Br

Kanonische SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.